N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with pyridine derivatives . For instance, DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Chemical Reactions Analysis
While specific chemical reactions involving “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide” are not available, compounds like DMAP are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : A study by Deohate and Palaspagar (2020) described the preparation of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via cyclocondensation, which were then evaluated for their insecticidal and antibacterial potential. This research signifies the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities : Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, showing moderate antimicrobial activity. This highlights the potential of such compounds in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Nonlinear Optical Properties : Moylan et al. (1996) synthesized a series of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, demonstrating large hyperpolarizabilities, suggesting applications in nonlinear optics (Moylan et al., 1996).
Photophysical Properties and Sensing Applications
pH-Sensing Application : Yan et al. (2017) developed pyrimidine-phthalimide derivatives as atypical aggregation-induced emission (AIE) chromophores, showcasing their potential in pH sensing and logic gate development due to their photophysical properties and protonation-induced color changes (Yan, Meng, Li, Ge, & Lu, 2017).
Antitumor and Anti-inflammatory Activities
Antitumor and Anti-inflammatory Agents : Antre et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. This study underscores the compound's potential in developing new chemical entities targeting inflammation and pain (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-10(16)13-8-9-6-7-12-11(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGFZHPVDPRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC(=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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